

An In-depth Technical Guide to Trimethylamine Phosphate and Its Chemical Cousins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyl amine phosphate

Cat. No.: B15338036

[Get Quote](#)

An Important Note on Nomenclature: The term "trimethylamine phosphate" is ambiguous and can refer to two distinct chemical entities: trimethyl phosphate, the trimethyl ester of phosphoric acid, and trimethylammonium phosphate, the salt formed from the reaction of trimethylamine and phosphoric acid. This guide will address both compounds to ensure clarity and provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Trimethyl Phosphate

Trimethyl phosphate (TMP) is an organophosphorus compound with the chemical formula $C_3H_9O_4P$. It is the trimethyl ester of phosphoric acid and finds use as a solvent, methylating agent, and in the production of other compounds.^[1]

Chemical Structure and Properties

Trimethyl phosphate is a tetrahedral molecule.^[1] It is a colorless, nonvolatile liquid at room temperature and is soluble in water.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₃ H ₉ O ₄ P	[3]
Molar Mass	140.07 g/mol	[2]
Appearance	Colorless liquid	[1]
Melting Point	-46 °C	[1]
Boiling Point	197 °C	[1]
Density	1.2144 g/cm ³ (20 °C)	[2]
Solubility in Water	Miscible	[2]
Vapor Pressure	0.85 mmHg (25 °C)	[2]

Type	Solvent	Chemical Shift (ppm)
¹ H NMR	D ₂ O	Predicted shifts available in databases
³¹ P NMR	-	Data available in literature
¹³ C NMR	-	Data available in literature

Note: Specific peak assignments and coupling constants can be found in specialized spectroscopic databases.

Bond	BDE (kcal/mol)
C-O	83.02 - 99.48
C-H	96.03 - 104.89
O-P	93.63 - 117.31

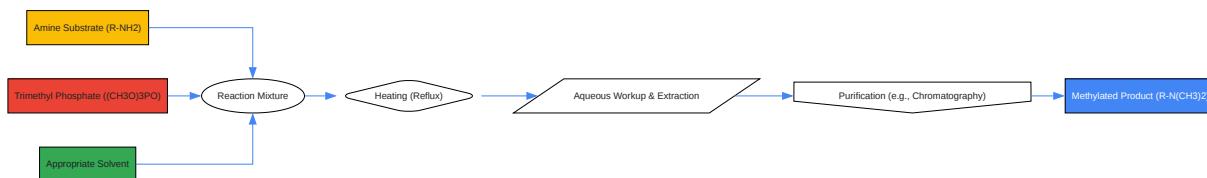
These values indicate the energy required to break the respective bonds homolytically and are crucial for understanding the reactivity of trimethyl phosphate. The O-P bond is the strongest, highlighting the stability of the phosphate core.[4]

Experimental Protocol: Synthesis of Trimethyl Phosphate

A common laboratory-scale synthesis of trimethyl phosphate involves the reaction of phosphorus oxychloride with methanol in the presence of an amine base to neutralize the hydrochloric acid byproduct.[\[1\]](#)[\[5\]](#)

Materials:

- Phosphorus oxychloride (POCl_3)
- Methanol (CH_3OH), anhydrous
- Anhydrous triethylamine ($\text{N}(\text{C}_2\text{H}_5)_3$) or other suitable amine base
- Anhydrous solvent (e.g., diethyl ether or dichloromethane)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator


Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
- In the flask, dissolve phosphorus oxychloride in the anhydrous solvent.
- Cool the solution in an ice bath to 0 °C.
- A solution of methanol and triethylamine in the same anhydrous solvent is prepared in the dropping funnel.

- Slowly add the methanol/triethylamine solution to the stirred phosphorus oxychloride solution, maintaining the temperature at 0 °C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
- The triethylamine hydrochloride salt will precipitate out of the solution. Filter the reaction mixture to remove the salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude trimethyl phosphate can be purified by fractional distillation under reduced pressure.

Logical Workflow: Trimethyl Phosphate as a Methylating Agent

The following diagram illustrates the general workflow for utilizing trimethyl phosphate as a methylating agent for an amine.

[Click to download full resolution via product page](#)

Workflow for amine methylation using trimethyl phosphate.

Part 2: Trimethylammonium Phosphate

Trimethylammonium phosphate is the salt formed from the acid-base reaction between trimethylamine, a weak base, and phosphoric acid, a triprotic acid. Depending on the stoichiometry of the reactants, different phosphate anions can be formed (dihydrogen phosphate, hydrogen phosphate, or phosphate). The fully neutralized form has the chemical formula $[(\text{CH}_3)_3\text{NH}]_3\text{PO}_4$.

Chemical Structure and Properties

The structure of trimethylammonium phosphate consists of trimethylammonium cations, $[(\text{CH}_3)_3\text{NH}]^+$, and phosphate anions, PO_4^{3-} , held together by ionic bonds.

Property	Value	Reference
Molecular Formula	$\text{C}_9\text{H}_{30}\text{N}_3\text{O}_4\text{P}$ (for the fully neutralized salt)	Inferred
Molecular Weight	291.32 g/mol (for the fully neutralized salt)	Inferred
Appearance	Likely a white crystalline solid or an aqueous solution	[6]
Solubility in Water	Expected to be soluble	Inferred

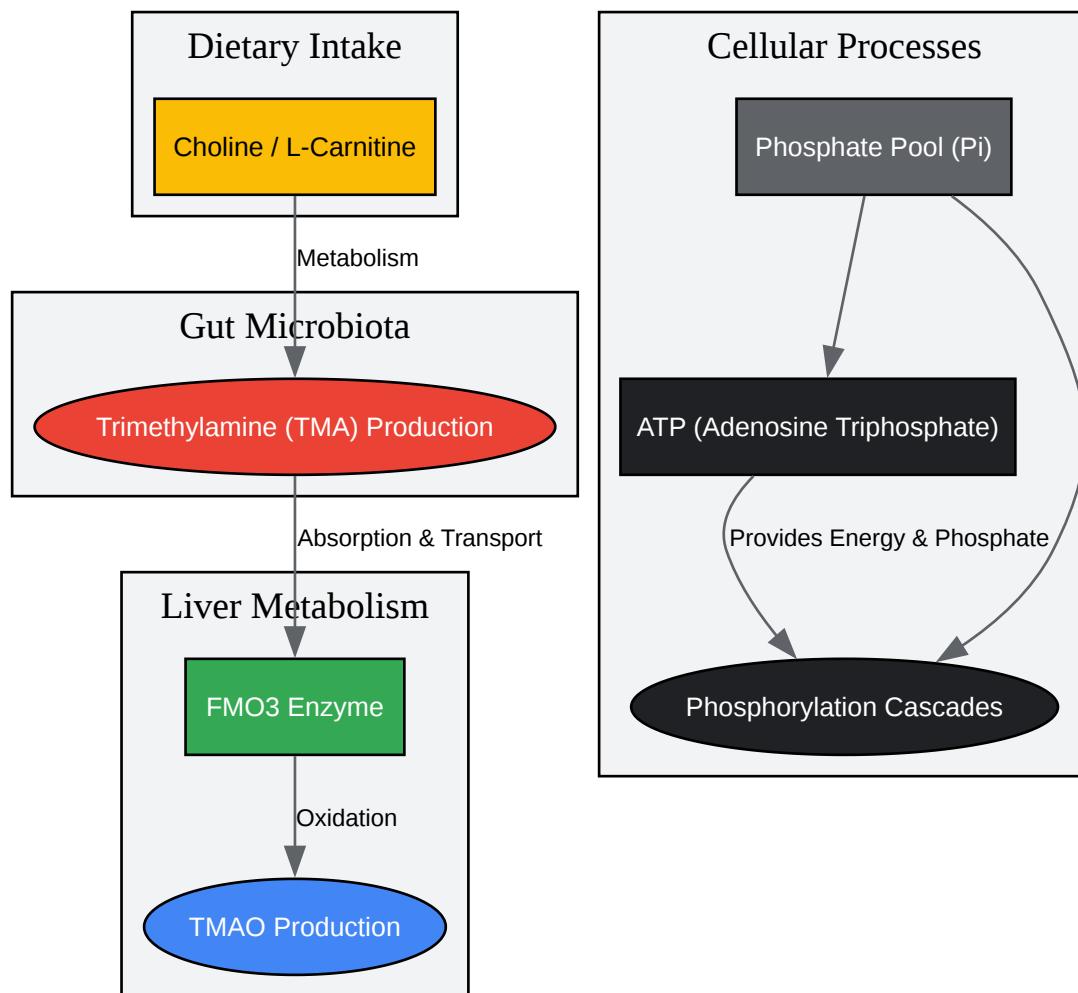
Note: Detailed experimental data for isolated trimethylammonium phosphate is limited in the public domain. The properties of the related triethylammonium phosphate are better characterized.[7][8]

Experimental Protocol: Preparation of Trimethylammonium Phosphate Solution

This protocol describes the preparation of a trimethylammonium phosphate buffer solution, which is a common application. The final anion distribution will depend on the final pH.

Materials:

- Trimethylamine (aqueous solution or gas)
- Phosphoric acid (H_3PO_4), typically an 85% aqueous solution
- Deionized water
- pH meter
- Standard laboratory glassware
- Magnetic stirrer


Procedure:

- In a beaker, dilute the desired amount of phosphoric acid with deionized water.
- Cool the solution in an ice bath as the subsequent neutralization reaction is exothermic.
- While monitoring the pH with a calibrated pH meter, slowly add the trimethylamine solution to the stirred phosphoric acid solution. If using trimethylamine gas, it can be bubbled through the solution.
- Continue adding trimethylamine until the desired pH is reached. The target pH will determine the ratio of dihydrogen phosphate, hydrogen phosphate, and phosphate anions in the solution.
- Once the target pH is stable, the solution can be transferred to a volumetric flask and diluted to the final desired concentration with deionized water.
- Store the buffer solution in a well-sealed container.

Signaling Pathway Context: Trimethylamine and Phosphate in Metabolism

Trimethylamine is a gut microbial metabolite of dietary choline and L-carnitine. In humans, it is absorbed and transported to the liver, where it is metabolized by the flavin-containing

monooxygenase 3 (FMO3) enzyme into trimethylamine N-oxide (TMAO). Phosphate is a fundamental component of numerous biological molecules and pathways, including energy metabolism (ATP) and signal transduction (phosphorylation cascades). The following diagram illustrates the metabolic context of trimethylamine and the central role of phosphate.

[Click to download full resolution via product page](#)

Metabolic context of trimethylamine and phosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Trimethyl phosphate - Sciencemadness Wiki [scencemadness.org]
- 3. Trimethyl Phosphate | (CH₃O)₃PO | CID 10541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trimethyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Triethylammonium dihydrogen phosphate | C₆H₁₈NO₄P | CID 61946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIETHYLAMMONIUM PHOSPHATE CAS#: 35365-94-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethylamine Phosphate and Its Chemical Cousins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15338036#trimethylamine-phosphate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com